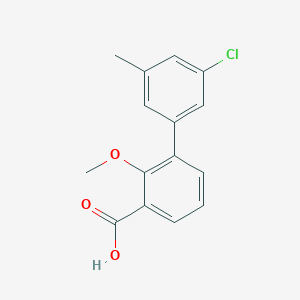
4-Chloro-3-(3-chloro-5-methylphenyl)benzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-(3-chloro-5-methylphenyl)benzoic acid, 95% (4C3C5MPA 95%) is an organic compound that is used for its various applications in scientific research. This compound is a white crystalline solid with a molecular weight of 284 g/mol. Its chemical structure consists of a chloro-benzoic acid ring with a 3-chloro-5-methylphenyl substituent. It has a melting point of approximately 86-87°C. 4C3C5MPA 95% is used in a variety of scientific research applications, including synthesis, biochemical and physiological effects, and laboratory experiments.
Aplicaciones Científicas De Investigación
4C3C5MPA 95% has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a ligand in coordination chemistry. It has also been used as a source of chlorine in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Mecanismo De Acción
The mechanism of action of 4C3C5MPA 95% is not fully understood. However, it is believed that the compound acts as an electrophile, forming covalent bonds with nucleophiles. This allows the compound to act as a catalyst in organic synthesis and coordination chemistry.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4C3C5MPA 95% are not well understood. However, it is believed that the compound may have some anti-inflammatory effects, as well as some effects on the metabolism of certain drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4C3C5MPA 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive and readily available compound, and it is stable under a wide range of conditions. Furthermore, it is non-toxic and has a low vapor pressure. However, the compound is volatile and can be easily lost if not handled properly.
Direcciones Futuras
There are several potential future directions for research involving 4C3C5MPA 95%. These include further study of its biochemical and physiological effects, as well as its potential applications in organic synthesis, coordination chemistry, and drug metabolism. Additionally, further research could be conducted to explore the potential of 4C3C5MPA 95% as a green catalyst, as well as its potential use in the synthesis of other organic compounds.
Métodos De Síntesis
4C3C5MPA 95% can be synthesized by a two-step process. The first step involves the reaction of 4-chlorobenzoic acid with 3-chloro-5-methylphenol in the presence of a strong acid catalyst. The second step involves the crystallization of the product from a suitable solvent. The yield of the product is typically 95%.
Propiedades
IUPAC Name |
4-chloro-3-(3-chloro-5-methylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c1-8-4-10(6-11(15)5-8)12-7-9(14(17)18)2-3-13(12)16/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCKDDQHVFLVKQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)C2=C(C=CC(=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60690345 |
Source


|
| Record name | 3',6-Dichloro-5'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60690345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261933-41-8 |
Source


|
| Record name | 3',6-Dichloro-5'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60690345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














